

Physicochemical Properties of Ethyl Homovanillate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known by its IUPAC name ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an organic compound with the chemical formula C11H14O4. It is the ethyl ester of homovanillic acid. This document provides a comprehensive overview of the core physicochemical properties of Ethyl homovanillate, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Ethyl homovanillate is recognized for its role as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The key properties of **Ethyl homovanillate** are summarized in the tables below.

General and Physical Properties



Property	Value	Source
Molecular Formula	C11H14O4	[1][2][3]
Molecular Weight	210.23 g/mol	
CAS Number	60563-13-5	
Appearance	Solid	[1]
Melting Point	44-47 °C	
Boiling Point	180-185 °C at 14 mmHg	
Flash Point	121.6 °C	[4]
Vapor Pressure	0.000253 mmHg at 25 °C (estimated)	

Solubility and Partitioning

Property	Value	Source
Water Solubility	894 mg/L at 25 °C (estimated)	
Solubility in other solvents	Soluble in alcohol	
logP (Octanol/Water)	1.0 - 1.665 (estimated)	[5]
pKa (acidic, phenolic OH)	~9.9 (estimated)	

Note: The pKa value is an estimate based on the phenolic hydroxyl group, considering the electronic effects of the substituents on the aromatic ring. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining some of the key properties of **Ethyl homovanillate**.

Melting Point Determination



The melting point of a solid organic compound is a key indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered **Ethyl homovanillate** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Thiele Tube Method

- Sample Preparation: A small volume (a few milliliters) of liquid **Ethyl homovanillate** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform temperature distribution.
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When a continuous stream of bubbles emerges, the heating is stopped. The temperature at which



the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The aqueous solubility of a substance is its saturation mass concentration in water at a given temperature.

Methodology: Flask Method (for solubilities $> 10^{-2}$ g/L)

- Equilibration: An excess amount of **Ethyl homovanillate** is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is allowed to stand to allow for phase separation.
 Centrifugation or filtration may be used to separate the saturated aqueous solution from the undissolved solid.
- Analysis: The concentration of Ethyl homovanillate in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

Methodology: Shake-Flask Method (OECD Guideline 107)

- Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual miscibility does not affect the partitioning.
- Partitioning: A known amount of **Ethyl homovanillate** is dissolved in either the water-saturated octanol or the octanol-saturated water. A defined volume of this solution is then mixed with a defined volume of the other phase in a separatory funnel or vial.

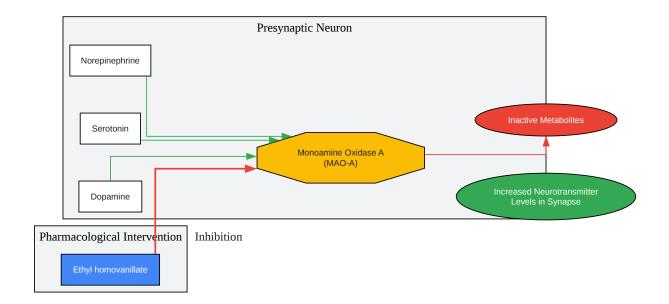


- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.
- Analysis: The concentration of Ethyl homovanillate in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

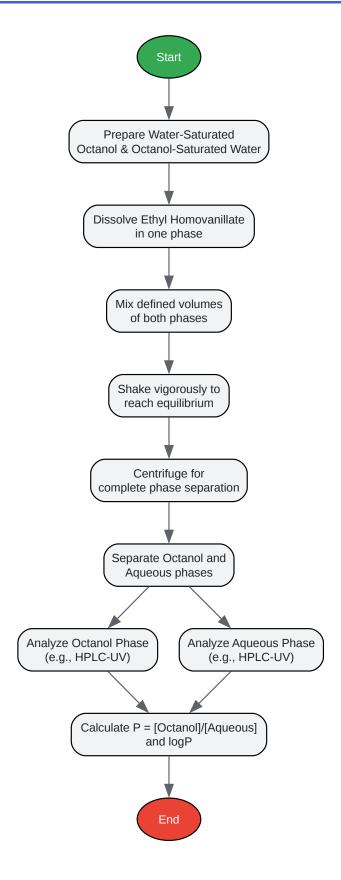
Biological Activity and Signaling Pathway

Ethyl homovanillate is a known inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.









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